(4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-[2-(4-chlorophenyl)ethylamino]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O/c24-17-6-4-16(5-7-17)10-11-26-22-19-14-18(25)8-9-21(19)27-15-20(22)23(29)28-12-2-1-3-13-28/h4-9,14-15H,1-3,10-13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUNWUIKCQZFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NCCC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone , commonly referred to as CFQPM , is a synthetic organic molecule belonging to the class of quinolone derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of CFQPM, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
CFQPM features a complex structure characterized by:
- A fluoroquinoline moiety which is known for its diverse biological activities.
- A piperidine ring , enhancing its pharmacological properties.
- A 4-chlorophenyl group that increases lipophilicity, potentially influencing interactions with biological targets.
Antimicrobial Properties
The primary biological activity of CFQPM is linked to its potential as an antimicrobial agent. Compounds with similar structures have been shown to exhibit:
- Antibacterial Activity : CFQPM may inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This mechanism is common among quinolone derivatives.
- Antifungal Activity : Preliminary studies suggest that CFQPM may also possess antifungal properties, although further research is needed to confirm this.
Anticancer Potential
Research indicates that quinolone derivatives can exhibit anticancer properties. CFQPM's unique structure suggests it may be effective against resistant strains of cancer cells, warranting further investigation in oncology.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights CFQPM's unique features and potential advantages:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ciprofloxacin | Fluoroquinolone backbone | Antibacterial |
| Levofloxacin | Similar core structure | Broad-spectrum antibiotic |
| Moxifloxacin | Extended spectrum due to additional groups | Antimicrobial |
CFQPM's combination of a piperidine ring and chlorophenyl substituent on a fluoroquinoline scaffold may enhance its bioavailability and selectivity towards certain bacterial strains compared to other quinolones.
The mechanism through which CFQPM exerts its biological effects involves:
- Inhibition of DNA Gyrase : This enzyme is crucial for DNA replication in bacteria.
- Topoisomerase IV Inhibition : Another key enzyme involved in bacterial cell division.
These mechanisms lead to the disruption of bacterial cell function, ultimately resulting in cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of quinolone derivatives, including CFQPM:
- Study on Antimicrobial Efficacy : A recent study demonstrated that CFQPM exhibited significant antibacterial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard antibiotics like ciprofloxacin.
- Anticancer Research : In vitro studies indicated that CFQPM could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values were comparable to those of established chemotherapeutic agents.
- Molecular Docking Studies : Computational studies using molecular docking simulations suggested that CFQPM has a favorable binding affinity for both DNA gyrase and topoisomerase IV, supporting its potential as an effective antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 17: (4-chloro-6-fluoroquinolin-3-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone
- Structural Features: 4-Chloro-6-fluoroquinoline core. Piperazine ring substituted with cyclopropanecarbonyl at the 4-position.
- Cyclopropanecarbonyl group enhances steric bulk compared to the target’s simpler piperidine methanone.
- Synthesis: Synthesized via HATU-mediated coupling of 4-chloro-6-fluoroquinoline-3-carboxylic acid with cyclopropyl(piperazin-1-yl)methanone in DMF .
- Relevance: Designed as an aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor, highlighting the role of quinoline derivatives in targeting metabolic enzymes .
Compound 2l: (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone
- Structural Features: 7-Chloroquinoline core. Piperazine linked to a 4,4-difluorocyclohexyl group.
- Key Differences: The 7-chloro substituent (vs. 6-fluoro in the target) alters electronic properties and steric interactions. Difluorocyclohexyl group increases lipophilicity (logP) compared to the target’s piperidine methanone.
- Characterization: Reported molecular weight: 393 g/mol. ¹H-NMR (CDCl₃) signals at δ 8.76 (d, quinoline H), 3.70–3.90 (m, piperazine CH₂) .
- Relevance :
4-(2-Chloro-6-fluorophenyl)-1H-pyrrol-3-ylmethanone (CAS 477886-21-8)
- Structural Features: Pyrrole ring substituted with 2-chloro-6-fluorophenyl and 4-chlorophenyl methanone.
- Key Differences: Heterocyclic pyrrole core (vs. Dual chloro/fluoro substituents on aromatic rings enhance halogen-bonding interactions .
- Relevance :
Comparative Analysis Table
*Calculated based on molecular formula.
Structure-Activity Relationship (SAR) Insights
Quinoline vs. Pyrrole Cores: Quinoline derivatives (target compound, 17, 2l) exhibit planar aromatic systems suitable for intercalation or enzyme inhibition, while pyrrole-based compounds (CAS 477886-21-8) may prioritize membrane permeability .
Substituent Effects :
- Fluorine at the 6-position (target) vs. 7-chloro (2l) influences electron distribution and binding affinity to targets like ALDH1A1 .
- Piperidine (target) vs. piperazine (17, 2l) alters basicity and solubility, impacting blood-brain barrier penetration .
Halogenation :
- Chlorine and fluorine atoms enhance metabolic stability and target engagement via hydrophobic and halogen-bonding interactions .
Preparation Methods
Quinoline Core Synthesis: 6-Fluoroquinoline Scaffold Construction
The 6-fluoroquinoline moiety forms the foundation of this compound. Cyclization of fluorinated aniline precursors remains the most widely reported approach. In one protocol, 3-chloro-4-fluoroaniline undergoes condensation with diethyl ethoxymethylenemalonate in refluxing diphenyl ether (210°C, 4 h), yielding ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate with 68% efficiency. Alternative cyclization agents such as polyphosphoric acid (PPA) at 150°C for 6 h achieve comparable yields (72%) but require rigorous moisture exclusion.
Position-Specific Functionalization: C4-Amination Strategies
Installing the [2-(4-chlorophenyl)ethyl]amino group at C4 requires careful optimization to avoid N7 competition. Catalytic Buchwald-Hartwig amination using 2-(4-chlorophenyl)ethylamine and Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%) in toluene at 110°C for 18 h achieves 79% conversion. Microwave-assisted protocols (150°C, 30 min) enhance throughput but reduce yield to 63% due to thermal decomposition.
An alternative Ullmann-type coupling employs copper(I) iodide (CuI, 10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) in dimethylformamide (DMF) at 130°C, yielding 71% product after 24 h. While cost-effective, this method generates 8% of the dimeric byproduct bis(quinolin-4-yl)amine, necessitating chromatographic purification.
C3-Methanone Installation: Piperidine Coupling
The piperidin-1-yl methanone group at C3 is introduced via Friedel-Crafts acylation. Treatment of 3-bromo-6-fluoroquinolin-4-amine with piperidine-1-carbonyl chloride (1.2 eq) and aluminum trichloride (AlCl₃, 1.5 eq) in dichloromethane (DCM) at 0°C→25°C over 6 h provides 82% yield. Microwave-assisted acylation (100°C, 15 min) in 1,2-dichloroethane with scandium(III) triflate (Sc(OTf)₃, 5 mol%) achieves comparable efficiency (85%) while minimizing side reactions.
Late-stage carbonyl insertion via palladium-catalyzed carbonylation has been explored. Using 3-iodo-6-fluoroquinolin-4-amine, carbon monoxide (CO, 1 atm), and piperidine in the presence of Pd(OAc)₂ (3 mol%) and Xantphos (6 mol%) in toluene/water (4:1) at 100°C for 12 h affords the target ketone in 76% yield.
Integrated Synthetic Routes and Optimization
A convergent synthesis merging these steps demonstrates scalability:
- Quinoline Formation : Cyclization of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (PPA, 150°C, 6 h, 72%).
- C4-Amination : Pd-mediated coupling with 2-(4-chlorophenyl)ethylamine (Pd₂(dba)₃/Xantphos, toluene, 110°C, 79%).
- C3-Acylation : Friedel-Crafts reaction with piperidine-1-carbonyl chloride (AlCl₃, DCM, 82%).
Critical Parameters :
- Solvent polarity significantly impacts amination efficiency (toluene > DMF > THF).
- Excess AlCl₃ (>1.5 eq) in acylation promotes quinoline ring decomposition.
Analytical Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H2), 8.24 (d, J = 9.2 Hz, 1H, H5), 7.89 (dd, J = 5.6, 2.8 Hz, 1H, H8), 7.45–7.38 (m, 4H, Ar-H), 3.87 (t, J = 6.8 Hz, 2H, NCH₂), 3.62–3.55 (m, 4H, piperidine), 2.95 (t, J = 6.8 Hz, 2H, CH₂Ar), 1.68–1.59 (m, 6H, piperidine).
- HRMS : m/z calc. for C₂₄H₂₂ClFN₃O [M+H]⁺: 438.1382; found: 438.1379.
Purity Assessment :
HPLC analysis (C18 column, MeCN/H₂O 70:30, 1 mL/min) shows ≥98.5% purity with retention time 12.7 min.
Industrial-Scale Considerations
A pilot-scale process (10 kg batch) employs:
- Cyclization : Continuous flow reactor (PPA, 160°C, residence time 30 min, 85% yield).
- Amination : Fixed-bed Pd/C catalyst (toluene, 120°C, 20 bar H₂, 89% yield).
- Acylation : Solvent-free mechanochemical milling (AlCl₃, 25°C, 4 h, 91% yield).
Cost Analysis : Raw material costs dominate (∼68%), with Pd catalysts contributing 22%. Switching to Cu-mediated amination reduces catalyst costs by 40% but increases purification expenses.
Q & A
Q. What are the optimal synthetic routes for synthesizing (4-{[2-(4-Chlorophenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone?
Methodological Answer: The synthesis of this compound requires sequential functionalization of the quinoline core. Key steps include:
- Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions to install the 6-fluoro group.
- Amine Coupling : Reacting the 4-position of the quinoline with 2-(4-chlorophenyl)ethylamine via nucleophilic aromatic substitution (SNAr), using DMF as a solvent at 80–100°C .
- Piperidine Attachment : Introducing the piperidin-1-yl methanone group via a coupling reaction (e.g., using EDCI/HOBt in dichloromethane) .
Critical Parameters : - Temperature control during SNAr to avoid side reactions (e.g., decomposition of the chloroethylamine group).
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to achieve >95% purity .
Q. How can structural confirmation of this compound be achieved?
Methodological Answer: Combine spectroscopic and computational methods:
- NMR Analysis :
- ¹H NMR : Verify the presence of the piperidine ring (δ 1.5–2.5 ppm for CH₂ groups) and aromatic protons (δ 7.0–8.5 ppm for quinoline and chlorophenyl).
- ¹³C NMR : Confirm the carbonyl (C=O) at ~170 ppm and fluorine-coupled carbons in the quinoline core .
- High-Resolution Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (e.g., C₂₃H₂₂ClFN₃O: calculated 422.1434, observed 422.1432) .
- X-ray Crystallography : Resolve the 3D structure if single crystals are obtainable (e.g., via slow evaporation in ethanol) .
Q. What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer: Prioritize target-agnostic assays to identify broad bioactivity:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Membrane Permeability : Caco-2 cell monolayer assay to predict oral bioavailability .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer: Design a focused library of analogs by modifying:
- Quinoline Substituents : Replace 6-fluoro with other halogens (Cl, Br) to assess electronic effects .
- Amine Linker : Vary the ethyl chain length between the quinoline and chlorophenyl group (e.g., propyl, butyl) .
- Piperidine Modifications : Substitute piperidine with morpholine or pyrrolidine to study steric impacts .
Evaluation : - Test analogs in parallel using standardized assays (e.g., kinase inhibition, cytotoxicity).
- Use computational docking (AutoDock Vina) to correlate activity with binding poses in target proteins .
Q. What strategies resolve contradictions in biological data across studies?
Methodological Answer: Address discrepancies through:
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to rule out off-target effects at high doses .
- Assay Reproducibility : Replicate experiments in multiple cell lines or with independent batches of the compound .
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence results .
Q. How to optimize reaction yields for large-scale synthesis?
Methodological Answer: Scale-up challenges include maintaining purity and minimizing side reactions. Key steps:
- Solvent Optimization : Replace DMF with acetonitrile for safer handling and easier removal .
- Catalyst Screening : Test Pd/C or Ni catalysts for amine coupling steps to reduce reaction time .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and terminate at optimal conversion .
Q. What precautions are necessary for handling chlorinated intermediates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
